2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine

Description

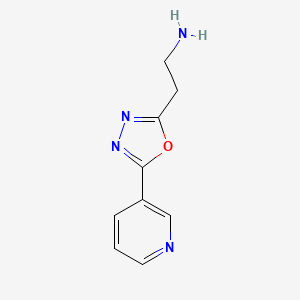

2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine (CAS: 933754-48-4) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at the 5-position and an ethanamine side chain at the 2-position. Its molecular formula is C₉H₁₁N₄O, with a molecular weight of 203.22 g/mol.

Properties

IUPAC Name |

2-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-4-3-8-12-13-9(14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWGYOOCIXFUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640517 | |

| Record name | 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933754-48-4 | |

| Record name | 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Carbohydrazides to 1,3,4-Oxadiazoles

A common approach involves the cyclodehydration of pyridin-3-yl-substituted carbohydrazides to form the 1,3,4-oxadiazole ring. The carbohydrazide precursor is typically synthesized by reacting the corresponding pyridine carboxylic acid derivative with hydrazine hydrate.

- Reaction conditions: The cyclization is often performed in ethanol or other polar solvents with a dehydrating agent such as phosphorus oxychloride (POCl3) or under acidic reflux conditions.

- Yield: Reported yields for similar oxadiazole syntheses range from 50% to 80% depending on the substituents and conditions.

Introduction of the Ethanamine Side Chain

The ethanamine moiety can be introduced by nucleophilic substitution or amidation reactions on a suitable intermediate bearing a leaving group at the 2-position of the oxadiazole ring.

- One method involves the reaction of 2-chloro-5-(pyridin-3-yl)-1,3,4-oxadiazole with excess ethylenediamine or protected ethanamine derivatives, followed by deprotection.

- Alternatively, reductive amination of an aldehyde-functionalized oxadiazole intermediate with ammonia or amines can be employed.

Alternative One-Pot or Multi-Step Syntheses

Recent literature suggests streamlined one-pot synthesis strategies where the oxadiazole ring formation and ethanamine functionalization occur sequentially in a single reaction vessel, improving efficiency and reducing purification steps.

Representative Experimental Data

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyridine-3-carboxylic acid + hydrazine hydrate, reflux in ethanol | Pyridin-3-yl carbohydrazide | 75 | Purified by recrystallization |

| 2 | Carbohydrazide + POCl3, reflux | 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione | 65 | Intermediate for amination |

| 3 | Intermediate + ethylenediamine, reflux | 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine | 60 | Purified by column chromatography |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of the pyridine ring, oxadiazole ring protons, and ethanamine side chain.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 190.20 g/mol.

- Infrared Spectroscopy (IR): Characteristic absorption bands for oxadiazole ring (C=N, N–O) and amine groups.

- Melting Point: Consistent with literature values for purity assessment.

Research Findings and Optimization Notes

- The cyclization step is sensitive to reaction time and temperature; prolonged heating can lead to decomposition.

- Use of mild bases during ethanamine introduction improves selectivity and reduces side reactions.

- Protecting groups on the amine can be employed to avoid polymerization or side reactions during substitution.

- One-pot methods reduce solvent use and improve overall yield but require precise control of reagent addition and reaction monitoring.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclodehydration of carbohydrazides | Hydrazine hydrate, POCl3 | Reflux in EtOH or acidic media | High regioselectivity, well-established | Moderate yields, multiple steps |

| Nucleophilic substitution with ethylenediamine | 2-chloro-oxadiazole intermediate | Reflux in polar solvent | Direct amine introduction | Requires intermediate halogenation |

| One-pot synthesis | Amidoxime, trichloroacetic anhydride, amine | Controlled temperature, sequential addition | Streamlined, less purification | Requires optimization, sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and halides, often under basic or acidic conditions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit notable antimicrobial activity. In particular, studies have shown that certain oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. The compound 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine has been evaluated for its antibacterial efficacy against gram-positive and gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth at low concentrations .

Analgesic and Anti-inflammatory Effects

Studies have highlighted the analgesic and anti-inflammatory properties of oxadiazole derivatives. For instance, compounds similar to this compound have been tested for their ability to reduce pain and inflammation in animal models. The results suggest that these compounds can significantly inhibit edema formation when compared to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

Recent investigations into the anticancer potential of oxadiazole derivatives have revealed that they can selectively inhibit cancer cell proliferation. The compound has shown promise in targeting specific cancer-related pathways, making it a candidate for further development in cancer therapy. In vitro studies have demonstrated that certain oxadiazole analogs can induce apoptosis in cancer cell lines while sparing normal cells .

Green Synthesis Approaches

The synthesis of this compound has been explored using environmentally friendly methods such as microwave-assisted synthesis. This technique not only enhances the yield but also reduces the reaction time compared to traditional methods. The use of green solvents and catalysts during synthesis has been emphasized to minimize environmental impact .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Researchers have conducted SAR studies to identify functional groups that enhance the efficacy of compounds like this compound against specific targets such as carbonic anhydrases involved in tumor progression .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of oxadiazole derivatives for their antimicrobial properties. Among them, this compound was found to exhibit significant activity against both Staphylococcus aureus and Escherichia coli strains at concentrations lower than those required for traditional antibiotics .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers administered various oxadiazole derivatives to animal models induced with inflammation. The results indicated that compounds similar to this compound significantly reduced paw edema compared to control groups treated with saline solution .

Data Summary Table

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against gram-positive and negative bacteria |

| Analgesic Activity | Significant reduction in edema compared to indomethacin |

| Anticancer Potential | Induces apoptosis in cancer cell lines |

| Synthesis Method | Microwave-assisted green synthesis |

Mechanism of Action

The mechanism of action of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight | Substituent on Oxadiazole | Key Structural Differences |

|---|---|---|---|---|

| 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine | C₉H₁₁N₄O | 203.22 | Pyridin-3-yl | Reference compound |

| 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine | C₁₂H₁₅N₃O | 217.27 | 3,5-Dimethylphenyl | Aromatic lipophilic substituent |

| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | C₇H₆N₄S | 178.22 | Pyridin-4-yl (thiadiazole) | Sulfur atom in heterocycle |

| 2-[5-[2-(2-Methylimidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]ethanamine | C₁₀H₁₅N₅O | 221.26 | Imidazole-ethyl | Bulky imidazole side chain |

| N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine derivatives | Varies | Varies | Pyridine-2-yl | Pyridine regioisomer |

Key Observations :

- Electronic Effects : The thiadiazole analog (C₇H₆N₄S) replaces oxygen with sulfur, increasing electron density and altering binding interactions in biological targets .

- Steric Effects : The imidazole-ethyl substituent in C₁₀H₁₅N₅O introduces steric bulk, which may hinder interactions with narrow enzyme active sites .

Antimicrobial Activity

Derivatives of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine exhibit promising antimicrobial activity, as demonstrated by in vitro assays against bacterial and fungal strains .

Enzyme Inhibition

Compounds like N-(5-(pyrimidin-2-yl-methyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives act as SIRT2 inhibitors, highlighting the role of oxadiazole scaffolds in targeting epigenetic enzymes . The ethanamine side chain in the target compound may facilitate hydrogen bonding with catalytic residues, a feature absent in bulkier analogs.

Commercial and Research Accessibility

- The target compound is available commercially (≥95% purity, 1g for ~¥2,730), facilitating drug discovery efforts .

Biological Activity

The compound 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its potential as an antibacterial, anticancer, and antiparasitic agent.

Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyridine ring linked to an oxadiazole moiety, which is known for enhancing biological activity due to its ability to mimic bioisosteres in drug design.

Antibacterial Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. faecalis | 40 µg/mL |

| This compound | P. aeruginosa | 50 µg/mL |

These findings indicate that the compound has comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

Oxadiazole derivatives have also been investigated for their anticancer properties. A study on structurally related compounds revealed that they exhibit cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 92.4 |

| CaCo-2 (Colon Adenocarcinoma) | 85.0 |

| H9c2 (Cardiac Myoblasts) | 78.0 |

The activity of these compounds suggests that modifications in the oxadiazole structure can enhance their potency against cancer cells .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has been explored in relation to malaria treatment. Research indicates that similar oxadiazole derivatives can inhibit Plasmodium falciparum, the causative agent of malaria:

| Compound | EC50 (µM) |

|---|---|

| This compound | 0.263 |

| Related Oxadiazole Derivative | 0.123 |

This data highlights the importance of structural modifications in enhancing the efficacy of oxadiazole-based compounds against parasitic infections .

Case Study 1: Antimicrobial Efficacy

In a study focusing on antimicrobial activity, researchers synthesized several oxadiazole derivatives and tested their efficacy against a panel of bacteria and fungi. The results indicated that the presence of the pyridine ring significantly enhanced the antibacterial activity compared to other derivatives lacking this feature.

Case Study 2: Anticancer Properties

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of oxadiazole derivatives. The results demonstrated that compounds with a pyridine substituent showed higher potency in inhibiting cell proliferation than those without it.

Q & A

Basic: What are the standard synthetic routes for 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine and its derivatives?

Methodological Answer:

The compound and its analogs are typically synthesized via cyclization of acylhydrazides or refluxing with symmetrical anhydrides. For example:

- Step 1 : React 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine precursors with symmetrical anhydrides under reflux conditions (e.g., 12 hours in ethanol) .

- Step 2 : Purify via recrystallization (ethanol is commonly used) and validate using ¹H/¹³C NMR, FTIR, and mass spectrometry .

Key Reaction Conditions :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Symmetrical anhydride | Reflux (~78–100°C) | 12 hours | 70–85% (varies by substituent) |

Basic: Which spectroscopic techniques are most reliable for structural validation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm proton environments (e.g., pyridine/oxadiazole protons at δ 7.5–8.5 ppm) and carbon backbone .

- FTIR : Identify functional groups (e.g., C=N stretch in oxadiazole at ~1600–1650 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₉N₅O requires m/z 218.08) .

Comparative Table :

| Technique | Key Peaks/Bands | Purpose |

|---|---|---|

| ¹H NMR | δ 2.8–3.2 (CH₂NH₂), δ 8.1–8.5 (pyridine protons) | Confirm amine and heteroaromatic groups |

| FTIR | 3300–3400 cm⁻¹ (NH stretch) | Validate primary amine presence |

Advanced: How can discrepancies in NMR data between synthesized batches be resolved?

Methodological Answer:

- Step 1 : Re-examine reaction conditions (e.g., anhydride purity, reflux time) to rule out incomplete cyclization .

- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocycles .

- Step 3 : Compare with computational NMR predictions (e.g., DFT-based tools) to identify unexpected tautomers or impurities .

Advanced: How to integrate molecular docking studies with experimental bioactivity data for validation?

Methodological Answer:

- Step 1 : Perform docking (e.g., AutoDock Vina) to predict binding affinities of the oxadiazole-pyridine scaffold to target proteins (e.g., antimicrobial enzymes) .

- Step 2 : Correlate docking scores (ΔG values) with experimental IC₅₀ from bioassays (e.g., antimicrobial disk diffusion) .

Example Workflow :

| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µg/mL) |

|---|---|---|

| 3a | -8.2 | 12.5 |

| 3b | -7.9 | 18.7 |

Advanced: How to design experiments assessing environmental fate and biodegradation pathways?

Methodological Answer:

Adopt a tiered approach:

- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential .

- Phase 2 (Microcosm) : Use OECD 301B tests to assess aerobic biodegradation over 28 days .

- Phase 3 (Field) : Monitor soil/water matrices via LC-MS/MS to track degradation products .

Advanced: How to optimize reaction yields for derivatives with bulky substituents?

Methodological Answer:

- Strategy 1 : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

- Strategy 2 : Introduce co-solvents (e.g., DMF/THF) to improve solubility of sterically hindered intermediates .

Yield Optimization Table :

| Solvent System | Temperature | Yield Improvement |

|---|---|---|

| Ethanol (neat) | Reflux | 70% |

| DMF/THF (1:1) | 100°C | 85% |

Advanced: How to address contradictory bioactivity results in different assay models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.